
Diphenyl((phenylamino)oxy)phosphineoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl((phenylamino)oxy)phosphineoxide is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphine oxide group, which imparts distinct reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenyl((phenylamino)oxy)phosphineoxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with phenylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl((phenylamino)oxy)phosphineoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted phosphine oxides, phosphines, and other organophosphorus compounds. These products have diverse applications in catalysis, materials science, and organic synthesis .
Aplicaciones Científicas De Investigación
Diphenyl((phenylamino)oxy)phosphineoxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which diphenyl((phenylamino)oxy)phosphineoxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphine oxide group can participate in coordination with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diphenyl((phenylamino)oxy)phosphineoxide include:
- Diphenylphosphine oxide
- Triphenylphosphine oxide
- Diphenyl(phenylethynyl)phosphine oxide
Uniqueness
What sets this compound apart is its unique combination of a phosphine oxide group with a phenylaminooxy moiety. This structural feature imparts distinct reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C18H16NO2P |
|---|---|
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
N-diphenylphosphoryloxyaniline |
InChI |
InChI=1S/C18H16NO2P/c20-22(17-12-6-2-7-13-17,18-14-8-3-9-15-18)21-19-16-10-4-1-5-11-16/h1-15,19H |
Clave InChI |
KQICKXQANGWBSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NOP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028580.png)
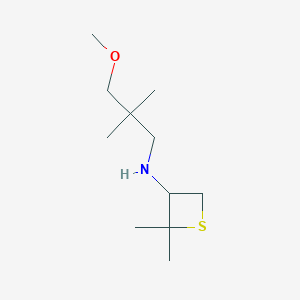
![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)

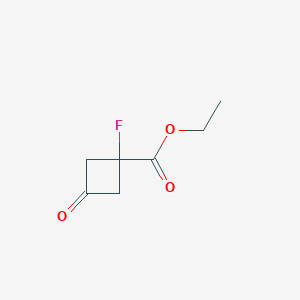

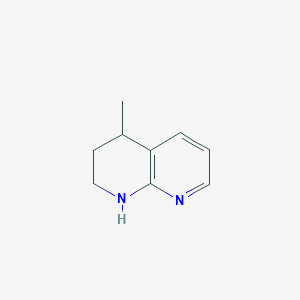
![3-Methyl-isoxazolo[4,5-C]pyridine](/img/structure/B13028614.png)

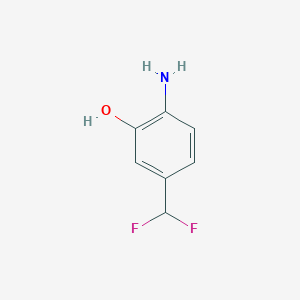
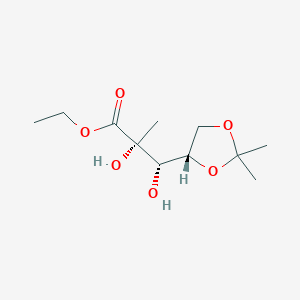
![3-(2-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13028649.png)
